molecular formula C9H8N2O2 B1361401 2,5-Dimethyl-4-nitrobenzonitrile CAS No. 73713-69-6

2,5-Dimethyl-4-nitrobenzonitrile

Cat. No.: B1361401
CAS No.: 73713-69-6
M. Wt: 176.17 g/mol
InChI Key: AIJHILQDGSFDQP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O2. It is a derivative of benzonitrile, characterized by the presence of two methyl groups and a nitro group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-4-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2,5-dimethylbenzonitrile. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the reaction of 2,5-dimethyl-4-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Reduction: 2,5-Dimethyl-4-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 2,5-Dimethyl-4-nitrobenzoic acid.

Scientific Research Applications

2,5-Dimethyl-4-nitrobenzonitrile finds applications in several scientific research areas:

Mechanism of Action

The mechanism by which 2,5-dimethyl-4-nitrobenzonitrile exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In nucleophilic substitution reactions, the electron-withdrawing nature of the nitro group facilitates the attack of nucleophiles on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-5-nitrobenzonitrile
  • 2,5-Dimethyl-4-nitrosophenol
  • 1-Methoxy-2,5-dimethyl-4-nitrobenzene
  • 2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Uniqueness

2,5-Dimethyl-4-nitrobenzonitrile is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a compound with distinct chemical properties compared to its analogs .

Properties

IUPAC Name

2,5-dimethyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJHILQDGSFDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224017
Record name Benzonitrile, 2,5-dimethyl-4-nitro-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73713-69-6
Record name Benzonitrile, 2,5-dimethyl-4-nitro-
Source ChemIDplus
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Record name 2,5-Dimethyl-4-nitrobenzonitrile
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Record name 2,5-Dimethyl-4-nitrobenzonitrile
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Record name Benzonitrile, 2,5-dimethyl-4-nitro-
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Record name 2,5-dimethyl-4-nitrobenzonitrile
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Record name BENZONITRILE, 2,5-DIMETHYL-4-NITRO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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